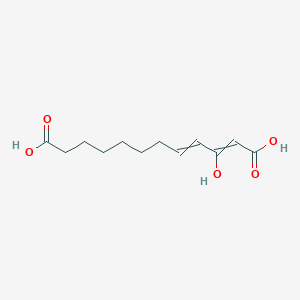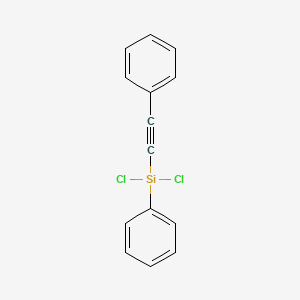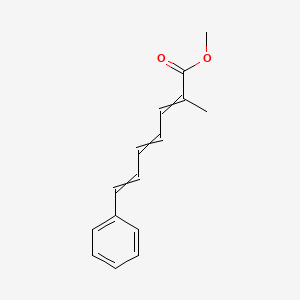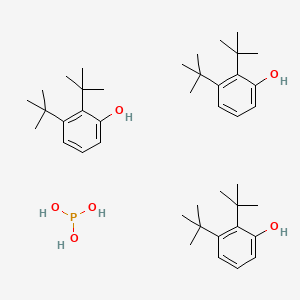
4,4,6-Trimethyl-2-(2-methylpropyl)-1,3,2-oxazaborinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,6-Trimethyl-2-(2-methylpropyl)-1,3,2-oxazaborinane is a chemical compound known for its unique structure and properties It belongs to the class of oxazaborinanes, which are heterocyclic compounds containing boron, nitrogen, and oxygen atoms in their ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,6-Trimethyl-2-(2-methylpropyl)-1,3,2-oxazaborinane typically involves the reaction of boronic acids with amines and alcohols under controlled conditions. One common method includes the use of boronic acid derivatives and amino alcohols in the presence of a catalyst to facilitate the formation of the oxazaborinane ring. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The scalability of the synthesis process is crucial for producing the compound in sufficient quantities for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
4,4,6-Trimethyl-2-(2-methylpropyl)-1,3,2-oxazaborinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert the oxazaborinane ring into other boron-containing compounds.
Substitution: Substitution reactions can introduce different functional groups into the oxazaborinane ring, altering its properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce boron hydrides. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the oxazaborinane ring.
Wissenschaftliche Forschungsanwendungen
4,4,6-Trimethyl-2-(2-methylpropyl)-1,3,2-oxazaborinane has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex boron-containing compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity is being explored for use in drug discovery and development. It may serve as a scaffold for designing new pharmaceuticals.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: The compound is used in the production of advanced materials, such as polymers and catalysts, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 4,4,6-Trimethyl-2-(2-methylpropyl)-1,3,2-oxazaborinane involves its interaction with specific molecular targets and pathways. The boron atom in the oxazaborinane ring can form stable complexes with various biomolecules, influencing their activity and function. This interaction can modulate enzymatic activity, protein-protein interactions, and other cellular processes, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4,6-Trimethyl-2-(2-methylpropyl)-1,3-dioxane: This compound has a similar structure but contains an oxygen atom instead of a boron atom in the ring.
4,4,6-Trimethyl-1-(2-methylpropyl)-3H-pyrimidine-2-thione: This compound has a similar ring structure but includes sulfur and nitrogen atoms instead of boron and oxygen.
Uniqueness
4,4,6-Trimethyl-2-(2-methylpropyl)-1,3,2-oxazaborinane is unique due to the presence of boron in its ring structure, which imparts distinct chemical and physical properties. The boron atom’s ability to form stable complexes with various molecules makes this compound particularly valuable in research and industrial applications.
Eigenschaften
CAS-Nummer |
112980-86-6 |
|---|---|
Molekularformel |
C10H22BNO |
Molekulargewicht |
183.10 g/mol |
IUPAC-Name |
4,4,6-trimethyl-2-(2-methylpropyl)-1,3,2-oxazaborinane |
InChI |
InChI=1S/C10H22BNO/c1-8(2)7-11-12-10(4,5)6-9(3)13-11/h8-9,12H,6-7H2,1-5H3 |
InChI-Schlüssel |
MGAWDTSFBGXZHT-UHFFFAOYSA-N |
Kanonische SMILES |
B1(NC(CC(O1)C)(C)C)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Cyano-1-[(4-fluorophenyl)methyl]quinolin-1-ium bromide](/img/structure/B14297350.png)

![3-{(E)-[(4-tert-Butylphenyl)sulfanyl]diazenyl}benzonitrile](/img/structure/B14297355.png)




![1,3-Dioxolane, 4-[(2-chloroethoxy)methyl]-2-(trichloromethyl)-](/img/structure/B14297388.png)



![[(3,3,4,4,4-Pentafluorobut-1-yn-1-yl)oxy]benzene](/img/structure/B14297416.png)

![4-{(E)-[(Furan-2-yl)(2-phenylhydrazinylidene)methyl]diazenyl}benzoic acid](/img/structure/B14297423.png)
